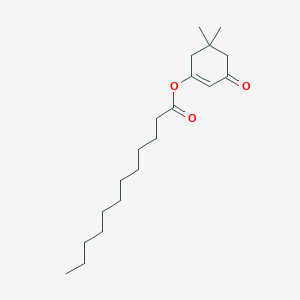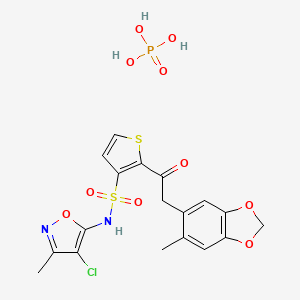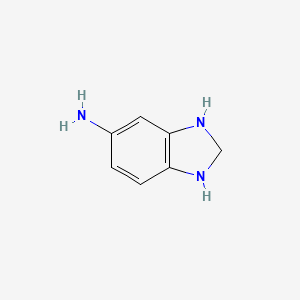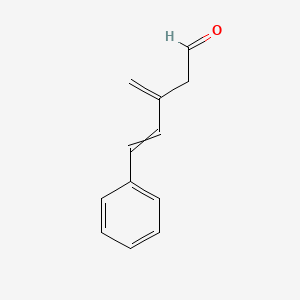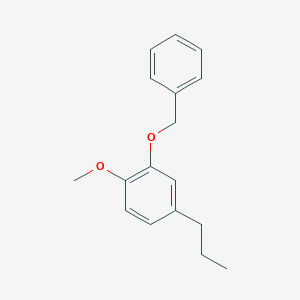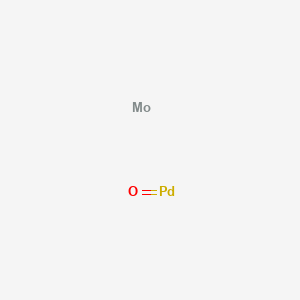![molecular formula C42H30N4S B14259956 N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 333432-20-5](/img/structure/B14259956.png)
N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiadiazole core linked to phenylene and phenylaniline groups, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) typically involves multi-step organic reactions. One common method includes the coupling of benzothiadiazole derivatives with phenylene and phenylaniline under controlled conditions. The reaction often requires catalysts such as palladium and specific solvents to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiadiazole derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
N,N’-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials and polymers.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of N,N’-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Its ability to absorb and emit light also makes it useful in imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
- 4,7-Bis(4-(diphenylamino)phenyl)-2,1,3-benzothiadiazole
- 4,4’-(2,1,3-Benzothiadiazole-4,7-diyl)bis(N,N-diphenylaniline)
Comparison: Compared to similar compounds, N,N’-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) exhibits unique properties such as enhanced stability and specific electronic characteristics. These features make it particularly suitable for applications in organic electronics and photonics .
Propriétés
Numéro CAS |
333432-20-5 |
|---|---|
Formule moléculaire |
C42H30N4S |
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]aniline |
InChI |
InChI=1S/C42H30N4S/c1-5-13-33(14-6-1)45(34-15-7-2-8-16-34)37-25-21-31(22-26-37)39-29-30-40(42-41(39)43-47-44-42)32-23-27-38(28-24-32)46(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
Clé InChI |
DZAZZFMATBZPIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


